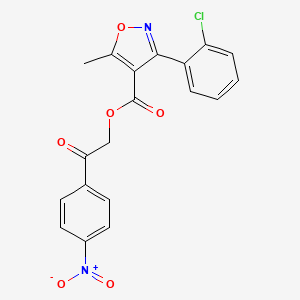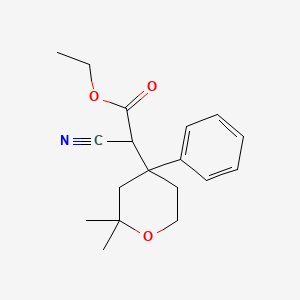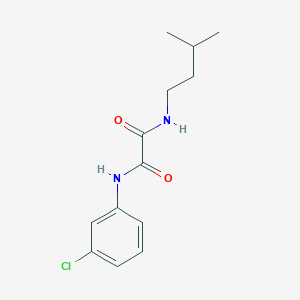![molecular formula C17H16N4O8 B5216867 dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, also known as MNBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNBC is a derivative of carbamate and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate works by binding to the active site of enzymes and inhibiting their activity. This leads to an accumulation of acetylcholine in the brain, which can improve cognitive function. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can reduce the production of reactive oxygen species and lipid peroxidation in cells, which may help protect against oxidative damage. dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate. One area of interest is the development of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, including its use in the treatment of Alzheimer's disease and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, which may provide insights into its potential therapeutic mechanisms.
Métodos De Síntesis
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can be synthesized through a multi-step process that involves the reaction of 3-nitro-4,1-phenylenediamine with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate.
Aplicaciones Científicas De Investigación
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This has led to investigations into the use of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate as a treatment for Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O8/c1-28-16(22)18-12-5-3-10(14(8-12)20(24)25)7-11-4-6-13(19-17(23)29-2)9-15(11)21(26)27/h3-6,8-9H,7H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWQZWDURZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)CC2=C(C=C(C=C2)NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)